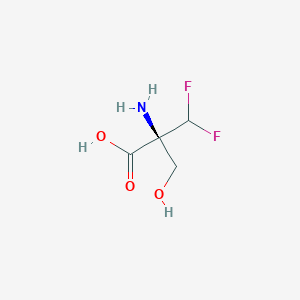

2-(Difluoromethyl)-L-serine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluoromethyl)-L-serine, also known as this compound, is a useful research compound. Its molecular formula is C4H7F2NO3 and its molecular weight is 155.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Enzyme Inhibition

2-(Difluoromethyl)-L-serine has been investigated as a potential inhibitor of various enzymes, particularly serine/threonine kinases. These kinases play critical roles in cell signaling pathways that are often dysregulated in cancerous tissues. The compound's ability to mimic natural substrates allows it to interfere with kinase activity, making it a candidate for developing targeted therapies against hyperproliferative diseases such as cancer .

1.2 Antimicrobial Activity

Research indicates that fluorinated amino acids, including this compound, exhibit enhanced antimicrobial properties. The incorporation of fluorine can improve the stability and efficacy of peptide-based antibiotics, making them more effective against resistant bacterial strains . Studies have shown that peptides containing difluoromethylated amino acids demonstrate increased potency compared to their non-fluorinated counterparts.

Biochemical Research

2.1 Signal Transduction Studies

The compound serves as a valuable tool in studying signal transduction pathways. Its incorporation into peptides allows researchers to investigate the role of serine phosphorylation in cellular signaling processes, such as those involving the p53 tumor suppressor protein and melatonin production . This application is crucial for understanding the mechanisms underlying various diseases and developing new therapeutic strategies.

2.2 Fluorinated Probes for NMR Studies

Due to its unique nuclear magnetic resonance (NMR) properties, this compound can be utilized as a probe in ^19F NMR spectroscopy. This technique provides insights into molecular interactions and dynamics within biological systems, making it an essential tool for structural biology and drug design .

Synthesis and Structural Modification

The synthesis of this compound can be achieved through various chemical methods, including asymmetric synthesis techniques that yield high enantiomeric purity. The ability to modify its structure further enhances its applicability in drug development, allowing for the design of analogs with improved pharmacological profiles .

Case Studies

Propiedades

Número CAS |

182998-58-9 |

|---|---|

Fórmula molecular |

C4H7F2NO3 |

Peso molecular |

155.1 g/mol |

Nombre IUPAC |

(2S)-2-amino-3,3-difluoro-2-(hydroxymethyl)propanoic acid |

InChI |

InChI=1S/C4H7F2NO3/c5-2(6)4(7,1-8)3(9)10/h2,8H,1,7H2,(H,9,10)/t4-/m1/s1 |

Clave InChI |

OCGVBHASVPKWKR-SCSAIBSYSA-N |

SMILES |

C(C(C(F)F)(C(=O)O)N)O |

SMILES isomérico |

C([C@@](C(F)F)(C(=O)O)N)O |

SMILES canónico |

C(C(C(F)F)(C(=O)O)N)O |

Sinónimos |

L-Serine, 2-(difluoromethyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.